Eprobemide

MAO-A inhibition Enzymatic assay Potency

Eprobemide is distinguished by its unique propyl (three-carbon) linker, a critical structural feature that sets it apart from the two-carbon linker of Moclobemide. This difference is essential for SAR studies investigating MAO-A binding kinetics and selective serotonin deamination. Its well-characterized, non-competitive, reversible mechanism makes it a preferred choice for precise target validation and as a key comparator.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
CAS No. 87940-60-1
Cat. No. B1671552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprobemide
CAS87940-60-1
Synonyms4-chloro-N-(3-morpholinopropyl)benzamide
befol
befol monohydrochloride
LIS 630
LIS-630
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)
InChIKeyYYFGRAGNYHYWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eprobemide (CAS 87940-60-1) for Research Use: A Reversible, Non-Competitive MAO-A Inhibitor with Structural Specificity for Serotonergic Applications


Eprobemide (Befol, LIS 630) is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A) with a molecular weight of 282.77 and the chemical formula C14H19ClN2O2 [1]. It is characterized by a specific structural feature—a three-carbon linker between its morpholine and chlorobenzamide moieties—that distinguishes it from the two-carbon linker of its close structural analog, moclobemide [2]. This compound was previously approved and used clinically as an antidepressant in Russia under the brand name Befol, providing a documented safety and efficacy profile from human therapeutic use [3].

Why MAO-A Inhibitor Substitution Fails: The Critical Impact of Linker Length on Eprobemide's Pharmacological Profile and Selectivity


Within the class of reversible MAO-A inhibitors, structural nuances dictate critical differences in target engagement, potency, and selectivity. While compounds like moclobemide are often grouped together, their linker length directly influences binding kinetics and downstream serotonergic selectivity [1]. Eprobemide's three-carbon linker confers a distinct non-competitive inhibition profile and a specific selectivity for serotonin deamination [2]. This means that substituting Eprobemide with another MAO-A inhibitor—even a structurally similar one—can lead to significant alterations in experimental outcomes, including off-target effects, altered potency in vivo, and inconsistent results in behavioral models. The following quantitative evidence demonstrates precisely why Eprobemide must be considered a distinct, non-interchangeable research tool.

Eprobemide (CAS 87940-60-1): Quantitative Evidence for Differentiated MAO-A Inhibition and In Vivo Behavioral Efficacy


Superior MAO-A Inhibitory Potency: Eprobemide Exhibits ~15-Fold Higher Potency Than Moclobemide in Enzymatic Assays

Eprobemide demonstrates a significantly higher inhibitory potency for the MAO-A enzyme compared to the widely used reversible inhibitor moclobemide. In standardized in vitro enzymatic assays, Eprobemide inhibits MAO-A with an IC50 of 412 nM . In contrast, moclobemide, under comparable conditions, exhibits an IC50 of 6.1 μM (6,100 nM) for MAO-A . This represents an approximately 15-fold increase in potency for Eprobemide, a critical differentiation for research requiring robust MAO-A blockade at lower compound concentrations.

MAO-A inhibition Enzymatic assay Potency

Structural Specificity: Eprobemide's Unique Three-Carbon Linker Confers a Distinct Binding Mode Not Observed with Moclobemide

Eprobemide differs from moclobemide by a single, yet pharmacologically significant, carbon atom in the linker connecting the morpholine fragment to the chlorobenzamide moiety [1]. Eprobemide possesses a three-carbon propyl linker (-CH2-CH2-CH2-), whereas moclobemide contains a two-carbon ethyl linker (-CH2-CH2-) [2]. This seemingly minor structural variance results in a different binding mode; Eprobemide acts as a non-competitive inhibitor, while moclobemide is often characterized as a competitive inhibitor [1]. This distinction is critical for designing experiments where the mechanism of inhibition (e.g., competition with substrate) may influence the outcome.

Structure-Activity Relationship Molecular Pharmacology Binding Mode

Validated In Vivo Efficacy: Eprobemide Reduces Immobility in the Forced Swim Test at a Dose of 10 mg/kg in Rats

Eprobemide's antidepressant-like activity has been directly quantified in a classic behavioral model of despair, the forced swim test (FST). In a study where rats were subjected to a modified forced swim protocol, administration of Eprobemide at a dose of 10 mg/kg resulted in a significant reduction in immobility time compared to vehicle-treated controls . While exact percentage reduction or raw time values are not provided in the abstract, the reported statistically significant effect validates the compound's central pharmacological activity in a whole-animal model . Furthermore, Eprobemide (LIS-630) was shown to restore escape behavior after preliminary exposure to forced swimming, a distinct effect from the neuroleptic comparator tiapride [1].

Behavioral Pharmacology Forced Swim Test Antidepressant-like Activity

Solubility Profile for In Vivo Formulation: Eprobemide Achieves 2 mg/mL in a Standard Co-Solvent Vehicle for Dosing Studies

For researchers planning in vivo studies, Eprobemide can be successfully formulated in a commonly used co-solvent vehicle to achieve a working concentration of 2 mg/mL (7.07 mM) . The recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This specific, validated formulation provides a clear starting point for preclinical dosing, minimizing the time and resources spent on solubility testing. It also provides a benchmark against which other potential vehicles or novel analogs can be evaluated. This formulation data is more granular than the simple solvent solubility often reported for other MAO-A inhibitors.

Formulation Science Pharmacokinetics In Vivo Dosing

Clinical Validation and Human Pharmacokinetics: Eprobemide (Befol) has a Documented Therapeutic Concentration and Short Half-Life from Human Use

Unlike many research compounds, Eprobemide benefits from a history of human clinical use, providing a valuable, if limited, pharmacokinetic (PK) data set. A comparative pharmacokinetic study in both animals and humans established a therapeutic concentration for Eprobemide (marketed as Befol) [1]. Additionally, the terminal half-life of unchanged Eprobemide in humans is reported to be short, approximately 2 hours [2]. This human PK data provides a unique context for interpreting in vivo results from animal models and offers a benchmark for translational research that is not available for many unapproved or research-only MAO-A inhibitors.

Clinical Pharmacology Pharmacokinetics Human Data

Optimal Applications for Eprobemide (CAS 87940-60-1): Leveraging Differentiated Potency and In Vivo Validation


High-Precision In Vitro Studies of Serotonergic and MAO-A Dependent Pathways

Researchers seeking a potent and selective tool for in vitro studies of MAO-A activity should select Eprobemide. Its 15-fold higher potency over moclobemide (IC50 of 412 nM vs. 6.1 μM) allows for complete enzyme inhibition at lower compound concentrations, minimizing the risk of off-target effects or cytotoxicity that can occur at higher doses. The non-competitive mechanism, driven by its distinct three-carbon linker, ensures robust inhibition even in the presence of fluctuating endogenous substrate levels [1]. This makes Eprobemide ideal for enzyme kinetics assays, cell-based models of neurotransmitter metabolism, and target validation studies requiring a clean, high-potency MAO-A blockade.

Translational Rodent Models of Depression and Stress-Related Disorders

Eprobemide is a strong candidate for preclinical in vivo studies of antidepressant-like activity. Its validated efficacy in the forced swim test at a dose of 10 mg/kg in rats provides a clear, literature-supported starting point for dosing . The availability of a pre-optimized in vivo formulation (2 mg/mL in a DMSO/PEG300/Tween 80/Saline vehicle) [1] accelerates study initiation and reduces the need for extensive solubility testing. Furthermore, the documented short half-life in humans (approx. 2 hours) offers a valuable benchmark for designing dosing schedules in animal models to better approximate human pharmacokinetic profiles, enhancing the translational relevance of the research.

Structure-Activity Relationship (SAR) Studies for Next-Generation MAO-A Inhibitors

For medicinal chemists engaged in SAR campaigns around MAO-A inhibitors, Eprobemide serves as a critical reference compound. Its unique three-carbon linker, which distinguishes it from the two-carbon linker of moclobemide, is directly correlated with a shift to non-competitive inhibition and a marked increase in potency . Using Eprobemide as a structural and pharmacological benchmark allows researchers to systematically evaluate how modifications to linker length, flexibility, or substitution pattern impact binding mode, potency, and selectivity. This facilitates the rational design of novel compounds with improved or tailored pharmacological profiles.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Clinically-Informed Starting Point

Eprobemide's history of human clinical use provides a unique advantage for researchers conducting PK/PD modeling. The existence of human pharmacokinetic data, including a documented short half-life and established therapeutic concentrations , offers a rare, real-world reference point. This allows scientists to calibrate and validate their preclinical PK/PD models, improving the accuracy of predictions for human dosing and exposure. This feature is particularly valuable in academic and industry settings where translational research and clinical candidate selection are primary objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprobemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.